ベータ-ゲンチオビオース

説明

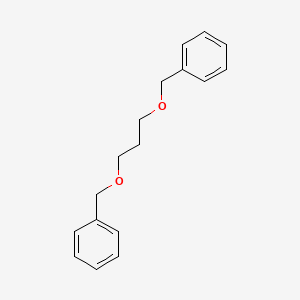

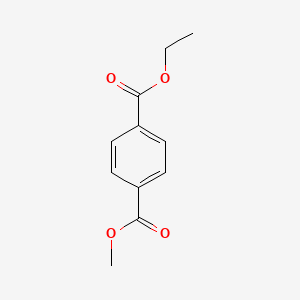

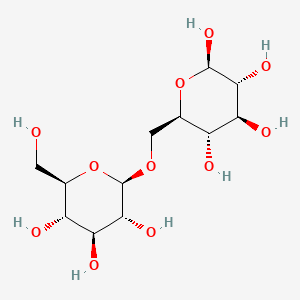

β-ゲンチオビオース: は、β(1→6)結合で結合した2つのD-グルコース単位で構成される二糖類です。水または熱メタノールに可溶性の白色結晶性固体です。β-ゲンチオビオースは、サフランの色を与える化合物であるクロシン の化学構造に組み込まれています。 また、グルコースのキャラメリゼーションの生成物でもあります .

科学的研究の応用

Beta-gentiobiose has various scientific research applications in chemistry, biology, medicine, and industry. It is used in the production of gentiooligosaccharides, which are promising for the prebiotic and alternative food industries . In biotechnology, beta-gentiobiose induces cellulase production in Talaromyces cellulolyticus, a hypercellulolytic fungal strain . It is also used in the study of carbohydrate-active enzymes and their applications in the synthesis of carbohydrates and related molecules .

作用機序

β-ゲンチオビオースの作用機序には、サフランの色を与える化合物であるクロシンの化学構造への組み込みが含まれます 。 また、プスタランやβ-1,3-1,6-グルカンなどのグルカンを酵素的に加水分解することによって生成されます 。 ゲンチオオリゴ糖の特定の化学結合の構造的コンフォメーションにより、ヒトの消化酵素に耐性を持つため、カロリーが低く、肥満、高血中脂質、糖尿病、虫歯を引き起こしにくい .

類似化合物の比較

類似化合物: β-ゲンチオビオースと類似した化合物には、セロビオース、マルトース、ゲンチオトリオースなどがあります 。 これらの化合物も、グリコシド結合によって結合した2つのグルコース単位で構成される二糖類です。

独自性: β-ゲンチオビオースは、β(1→6)結合によってユニークです。この結合は、それぞれβ(1→4)結合とα(1→4)結合を持つセロビオースやマルトースなどの他の二糖類とは異なります {__svg_loss__}。 この独自の結合は、さまざまな分野におけるその独特の特性と応用に貢献しています。

生化学分析

Biochemical Properties

Beta-Gentiobiose plays a significant role in biochemical reactions. It is involved in the enzymatic hydrolysis of glucans . The enzymes that interact with beta-Gentiobiose are primarily β-glucosidases . These enzymes belong to the glycoside hydrolase family and catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, including disaccharides, aryl-β-D-glucosides, cyanogenic glucosides, alkyl-β-D-glucosides, and other short-chain oligosaccharides, to release glucose .

Cellular Effects

Beta-Gentiobiose has been observed to have effects on various types of cells and cellular processes. For instance, in Talaromyces cellulolyticus, a hypercellulolytic fungal strain, beta-Gentiobiose was found to induce cellulase production . This suggests that beta-Gentiobiose can influence cell function by modulating enzyme production.

Molecular Mechanism

The molecular mechanism of action of beta-Gentiobiose primarily involves its interaction with β-glucosidases. These enzymes catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, leading to the release of glucose . This process involves binding interactions with the enzymes, potentially leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of beta-Gentiobiose can change over time in laboratory settings. For example, in a study on cellulase production in Talaromyces cellulolyticus, it was found that a specific ratio of cellobiose to beta-Gentiobiose led to a significant increase in cellulase synthesis . This suggests that beta-Gentiobiose may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Beta-Gentiobiose is involved in the enzymatic hydrolysis of glucans . This process is part of the carbohydrate metabolic pathway . The enzymes that interact with beta-Gentiobiose, primarily β-glucosidases, play a crucial role in this metabolic pathway .

準備方法

合成経路と反応条件: β-ゲンチオビオースは、プスタランやβ-1,3-1,6-グルカンなどのグルカンを酵素的に加水分解することで合成できます 。 酵素合成には、β-グルコシダーゼを使用し、炭水化物部分のグリコシド結合を加水分解して非還元末端グリコシル残基を放出します .

工業的生産方法: β-ゲンチオビオースの工業的生産には、原料からの抽出と酵素変換が含まれます。抽出法では、ゲンチアナまたは苦扁桃ベンゼンの根や茎からβ-ゲンチオビオースが得られます。 酸加水分解されたデンプンの副産物からも精製できます .

化学反応の分析

反応の種類: β-ゲンチオビオースは、酸化、還元、置換など、さまざまな化学反応を起こします。 これは、環AのC-1から環BのC-6までのβ-グリコシド結合を持っています .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化用のトーレン試薬があり、β-ゲンチオビオースは還元糖であるため酸化します .

主な生成物: これらの反応から生成される主な生成物には、ゲンチオオリゴ糖が含まれます。ゲンチオオリゴ糖は、2つ以上のD-グルコースがβ-1,6-グリコシド結合によって結合した新しい機能性オリゴ糖です .

科学研究への応用

β-ゲンチオビオースは、化学、生物学、医学、および産業において、さまざまな科学研究への応用があります。 これは、プレバイオティクスや代替食品産業にとって有望なゲンチオオリゴ糖の製造に使用されています 。 バイオテクノロジーでは、β-ゲンチオビオースは、高度セルロース分解性真菌株であるタラロマイセス・セルロリティカスにおけるセルラーゼの産生を誘導します 。 また、炭水化物活性酵素とその炭水化物および関連する分子の合成における応用の研究にも使用されています .

類似化合物との比較

Similar Compounds: Similar compounds to beta-gentiobiose include cellobiose, maltose, and gentiotriose . These compounds are also disaccharides composed of two units of glucose joined by glycosidic linkages.

Uniqueness: Beta-gentiobiose is unique due to its β(1→6) linkage, which differentiates it from other disaccharides like cellobiose and maltose that have β(1→4) and α(1→4) linkages, respectively . This unique linkage contributes to its distinct properties and applications in various fields.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317544 | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-00-9 | |

| Record name | β-Gentiobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiobiose, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOBIOSE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)